molecular formula C22H19BrN2O3 B2697114 (2Z)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-METHYL-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE CAS No. 302603-21-0

(2Z)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-METHYL-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE

Cat. No.: B2697114
CAS No.: 302603-21-0
M. Wt: 439.309
InChI Key: UELAEQMCJVIIEM-UYRXBGFRSA-N
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Description

(2Z)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-METHYL-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a bromophenyl group, and a methylamino group

Scientific Research Applications

(2Z)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-METHYL-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-METHYL-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE typically involves multiple steps, including the formation of the furan ring, bromination, and subsequent coupling reactions. One common method involves the Suzuki cross-coupling reaction, where a bromophenyl derivative is reacted with a furan-2-yl boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-METHYL-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,3-dione derivatives, while reduction can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of (2Z)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-METHYL-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-METHYL-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3/c1-14-3-5-16(6-4-14)21(26)25-19(22(27)24-2)13-18-11-12-20(28-18)15-7-9-17(23)10-8-15/h3-13H,1-2H3,(H,24,27)(H,25,26)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELAEQMCJVIIEM-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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